butan-2-yl 2-(2,4-dichlorophenoxy)acetate
Overview
Description
Butan-2-yl 2-(2,4-dichlorophenoxy)acetate, also known as 2,4-D sec-butyl ester, is a chemical compound with the molecular formula C12H14Cl2O3 and a molecular weight of 277.14 g/mol . It is an ester derivative of 2,4-dichlorophenoxyacetic acid, a widely used herbicide. This compound is primarily used in agricultural applications to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with butan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pH to optimize yield and purity. The product is then purified through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Substitution: The chlorine atoms in the phenoxy ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and butan-2-ol.
Oxidation: Corresponding carboxylic acids and alcohols.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Butan-2-yl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:
Agriculture: Used as a herbicide to control broadleaf weeds in crops.
Chemistry: Studied for its reactivity and potential as a precursor in organic synthesis.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of butan-2-yl 2-(2,4-dichlorophenoxy)acetate involves its conversion to 2,4-dichlorophenoxyacetic acid in plants. This acid mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.
2,4-Dichlorophenoxybutyric acid: Another ester derivative with similar herbicidal properties.
2,4-Dichlorophenoxypropionic acid: A related compound with different ester groups.
Uniqueness
Butan-2-yl 2-(2,4-dichlorophenoxy)acetate is unique due to its specific ester group, which influences its solubility, reactivity, and herbicidal activity. Its sec-butyl ester group provides distinct physical and chemical properties compared to other esters .
Properties
IUPAC Name |
butan-2-yl 2-(2,4-dichlorophenoxy)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c1-3-8(2)17-12(15)7-16-11-5-4-9(13)6-10(11)14/h4-6,8H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVPYVMHXYPBQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60916714 | |
Record name | Butan-2-yl (2,4-dichlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60916714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94-79-1 | |
Record name | 1-Methylpropyl 2-(2,4-dichlorophenoxy)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-D sec-butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butan-2-yl (2,4-dichlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60916714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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